molecular formula C17H15BrO3 B2660032 (E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 915032-80-3

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2660032
CAS RN: 915032-80-3
M. Wt: 347.208
InChI Key: ORZMFCWLZCLZMN-WEVVVXLNSA-N
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Description

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as 4-Bromo-2,5-dimethoxychalcone, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Conformation

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one demonstrates a specific molecular structure. It consists of a bromophenyl and a dimethoxyphenyl group linked through a prop-2-en-1-one spacer. The C=C double bond in the molecule exhibits an E conformation, ensuring a planar alignment of the molecule, which is crucial for its interactions and properties. This conformational aspect is vital in understanding the compound's potential applications in scientific research (Escobar et al., 2012).

Optical and Charge Transport Properties

The compound showcases intriguing optoelectronic and charge transport properties. Studies reveal that it exhibits comprehensive intra- and inter-molecular charge transport from occupied to unoccupied molecular orbitals. This property highlights the compound's potential as an excellent candidate for various semiconductor devices. Notably, the compound has been found to have significant linear optical, second and third-order nonlinear optical (NLO) properties, as well as notable transfer integrals. These properties make it a suitable material for use in organic semiconductor devices, especially as an electron transport material functioning as n-type (Shkir et al., 2019).

Crystal Packing and Interactions

The crystal structure analysis of this compound reveals significant intermolecular interactions, such as C—H⋯O and π–π stacking. These interactions are not only pivotal in understanding the compound's structural stability but also contribute to its potential applications. The presence of these interactions indicates the compound's potential utility in fields where molecular packing and the resultant intermolecular forces play a crucial role, such as in the development of crystalline materials for electronics or photonics (Kumar et al., 2018).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZMFCWLZCLZMN-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

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